molecular formula C12H17Cl2N3S B2715245 6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride CAS No. 1089321-62-9

6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride

Cat. No.: B2715245
CAS No.: 1089321-62-9
M. Wt: 306.25
InChI Key: QDOIKZHLOGLOOX-UHFFFAOYSA-N
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Description

6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride is a triazine-based compound featuring a 4-chlorobenzylthio substituent at the 6-position and an ethyl group at the 3-position of the partially hydrogenated triazine ring. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications. Triazine derivatives are known for their versatility in medicinal chemistry, often exhibiting antimicrobial, antiviral, or herbicidal properties.

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-3-ethyl-2,4-dihydro-1H-1,3,5-triazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3S.ClH/c1-2-16-8-14-12(15-9-16)17-7-10-3-5-11(13)6-4-10;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOIKZHLOGLOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CNC(=NC1)SCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the 4-chlorobenzylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties

Recent studies have indicated that triazine derivatives exhibit promising antiviral activities. Specifically, compounds similar to 6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride have been investigated for their efficacy against viral infections. For instance, a study highlighted the synthesis of several triazine derivatives that demonstrated significant antiviral activity against various viruses, including Dengue virus and others . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the triazine ring could enhance antiviral potency.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that similar triazine derivatives possess cytotoxic effects against several cancer cell lines. For example, derivatives with thioether groups have shown enhanced activity against breast cancer cells (MCF-7) and prostate cancer cells (PC3), with IC50 values indicating effective inhibition of cell growth . The presence of electron-withdrawing groups such as chlorine enhances the anticancer efficacy of these compounds .

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has been studied for its antimicrobial effects. A series of triazine derivatives were tested against bacterial strains and demonstrated significant antibacterial activity. The SAR studies revealed that the introduction of specific substituents could improve the antibacterial properties of these compounds .

Agricultural Applications

Fungicidal Properties

The compound has shown potential as a fungicide in agricultural applications. Triazine derivatives are known for their ability to inhibit fungal growth. Research has demonstrated that certain triazine-based compounds effectively control plant pathogens such as Fusarium and Botrytis species. The mechanism of action typically involves disrupting cellular processes in fungi .

Herbicidal Activity

Moreover, triazines are commonly used in herbicides due to their ability to inhibit photosynthesis in plants. The structural characteristics of this compound make it a candidate for further exploration in herbicidal formulations. Studies indicate that modifications to the triazine ring can enhance selectivity and efficacy against specific weed species while minimizing harm to crops .

Case Study 1: Antiviral Activity

A study published in the Chemistry and Pharmaceutical Bulletin reported on the synthesis and evaluation of various triazine derivatives for their antiviral activity against Dengue virus. The results indicated that certain modifications led to compounds with significantly lower EC50 values compared to standard antiviral agents .

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer properties, researchers synthesized a series of thioether-substituted triazines and tested them against multiple cancer cell lines. The findings revealed that some derivatives exhibited IC50 values lower than those of conventional chemotherapeutics like doxorubicin .

Case Study 3: Agricultural Application

A recent patent application described the use of triazine-based compounds as fungicides and herbicides. The data presented showed effective control over common agricultural pests with minimal phytotoxicity to crops .

Mechanism of Action

The mechanism of action of 6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism.

Comparison with Similar Compounds

Structural Analogues in the Triazine Family

Substituent Effects

  • 6-(Dinitromethyl)-1,3-dinitro-1,2,3,4-tetrahydro-1,3,5-triazine (Compound 36) :
    This derivative replaces the 4-chlorobenzylthio group with a dinitromethyl group and introduces nitro substituents. The electron-deficient nitro groups increase thermal stability but reduce solubility in aqueous media compared to the hydrochloride salt of the target compound.
  • 4-(Dinitromethylene)-1-nitro-1,3,5-triazinane (Compound 37) :
    A polymorphic triazinane with a dinitromethylene bridge. Unlike the target compound, this structure lacks sulfur-based substituents, leading to lower nucleophilic reactivity.

  • 5-tert-Butyl-2-methyl-3-(2-hydroxyethyl)-4-phenyl-1,3,5-triazine :
    Features a bulky tert-butyl group and hydroxyethyl chain, enhancing hydrophilicity. The phenyl group at the 4-position contrasts with the 4-chlorobenzylthio group, altering π-π stacking interactions in crystalline phases.

Physicochemical Properties

Compound Name Key Substituents Solubility (Polar Solvents) Thermal Stability Reactivity Profile
Target Compound 4-Cl-benzylthio, ethyl, HCl salt High Moderate Nucleophilic at S, basic N
Compound 36 Dinitromethyl, nitro Low High Electrophilic nitro groups
Compound 37 Dinitromethylene, nitro Moderate High Oxidizing, resonance-stabilized
5-tert-Butyl-2-methyl-3-(2-hydroxyethyl) tert-Butyl, hydroxyethyl, phenyl High Moderate H-bond donor (hydroxyethyl)

2.1.3 Synthetic Pathways
The target compound is synthesized via nucleophilic substitution between a triazine precursor and 4-chlorobenzylthiol, followed by HCl salt formation. In contrast, Compound 36 is generated through nitration of a dinitromethylene intermediate using KI/MeOH, highlighting the role of reductive halogenation in nitro-group introduction.

Functional Analogues in Pharmaceutical Chemistry
  • Phenylephrine Maleic Acid Adduct Hydrochloride :
    A phenylephrine derivative with a maleic acid adduct. While structurally distinct (pyrimidine vs. triazine core), both compounds utilize HCl salts for enhanced bioavailability. The maleic acid adduct introduces additional H-bonding sites, unlike the sulfur-mediated interactions in the target compound.

  • 3,4,5-Triphenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxamide : A pyrimidine-carboxamide with three phenyl groups. The carboxamide moiety provides hydrogen-bonding capacity, contrasting with the thioether linkage in the target compound.

Biological Activity

6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride is a compound that belongs to the class of triazine derivatives. Compounds in this category are known for their diverse biological activities, making them significant in pharmaceutical research. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and potential applications.

Chemical Structure

The compound's structure can be denoted as follows:

  • Molecular Formula : C₁₃H₁₄ClN₃S
  • Molecular Weight : 283.79 g/mol

Biological Activities

Research indicates that triazine derivatives exhibit a wide range of biological activities including:

  • Antiviral Activity : Compounds similar to 6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine have shown potential against various viral infections. For instance, triazine derivatives have been evaluated for their efficacy against the Tobacco Mosaic Virus (TMV), demonstrating significant antiviral properties with EC50 values indicating effective inhibition at low concentrations .
  • Antimicrobial Properties : The compound's structural features suggest it may possess antimicrobial activities. Substituted triazines have been reported to exhibit antibacterial and antifungal properties. For example, studies on similar compounds have shown inhibition of bacterial growth at varying concentrations .
  • Anticancer Potential : Some triazine derivatives have been explored for their anticancer properties. They have been found to induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific signaling pathways .

Antiviral Efficacy

A study published in MDPI highlighted that certain triazine derivatives demonstrated antiviral activity against HIV and other viruses. The compound's ability to interfere with viral replication was assessed using cytotoxicity assays and viral load measurements. The results indicated that modifications in the triazine structure could enhance antiviral potency while minimizing cytotoxic effects .

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of triazine derivatives were synthesized and tested against common bacterial strains. The results showed that compounds with a chlorobenzyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts. This suggests that the presence of halogenated phenyl groups can significantly influence biological activity .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeObserved EffectsReference
AntiviralEffective against TMV with EC50 values < 60 µg/mL
AntimicrobialInhibition of Gram-positive bacteria at low concentrations
AnticancerInduces apoptosis in cancer cell lines; specific pathways inhibited

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